IPR-803

Übersicht

Beschreibung

IPR803 ist ein potenter Inhibitor des Urokinase-Typ-Plasminogenaktivator-Rezeptors und der Urokinase-Typ-Plasminogenaktivator-Protein-Protein-Interaktion. Diese Verbindung hat eine signifikante Antitumoraktivität gezeigt, indem sie direkt an den Urokinase-Typ-Plasminogenaktivator-Rezeptor mit einer Dissoziationskonstante von 0,2 Mikromolar bindet . Es wird hauptsächlich in Forschungseinrichtungen eingesetzt, um seine Auswirkungen auf die Invasion, Adhäsion und Migration von Krebszellen zu untersuchen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von IPR803 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion spezifischer aromatischer Verbindungen unter kontrollierten Bedingungen, um die Kernstruktur von IPR803 zu bilden.

Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um ihre Bindungsaffinität und Spezifität gegenüber dem Urokinase-Typ-Plasminogenaktivator-Rezeptor zu erhöhen.

Reinigung: Das Endprodukt wird mit Techniken wie Säulenchromatographie und Umkristallisation gereinigt, um eine hohe Reinheit zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von IPR803 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollmaßnahmen vorhanden sind, um die Konsistenz zu gewährleisten. Die Verbindung wird typischerweise in Batchprozessen hergestellt, wobei jede Charge strengen Tests auf Reinheit und Aktivität unterzogen wird.

Chemische Reaktionsanalyse

Arten von Reaktionen

IPR803 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: IPR803 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, die zur Bildung reduzierter Derivate führen.

Substitution: IPR803 kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nucleophile oder Elektrophile können verwendet werden, abhängig von der gewünschten Substitution.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von IPR803, die jeweils unterschiedliche chemische und biologische Eigenschaften aufweisen. Diese Derivate werden oft untersucht, um die Struktur-Aktivitäts-Beziehung der Verbindung zu verstehen.

Wissenschaftliche Forschungsanwendungen

IPR803 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um Protein-Protein-Interaktionen und die Entwicklung von Inhibitoren zu untersuchen.

Biologie: Wird in Zellstudien eingesetzt, um seine Auswirkungen auf Zelladhäsion, Migration und Invasion zu untersuchen.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Krebsbehandlung untersucht, insbesondere bei der Hemmung von Metastasen.

Industrie: Wird bei der Entwicklung neuer Antikrebsmedikamente und als Werkzeugverbindung in der Medikamentenentdeckungsforschung eingesetzt

Wirkmechanismus

IPR803 übt seine Wirkung aus, indem es direkt an den Urokinase-Typ-Plasminogenaktivator-Rezeptor bindet und so dessen Interaktion mit dem Urokinase-Typ-Plasminogenaktivator hemmt. Diese Hemmung stört mehrere Signal- und proteolytische Ereignisse, die die Invasion und Metastasierung von Tumoren fördern. Die Verbindung hemmt auch die Matrixmetalloproteinase-vermittelte Degradation der extrazellulären Matrix und beeinträchtigt so die Invasion von Krebszellen weiter .

Wirkmechanismus

Target of Action

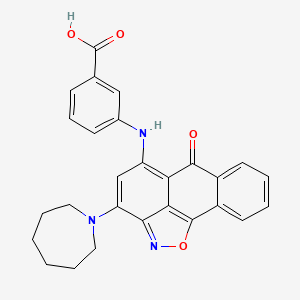

IPR-803, also known as “3-[[12-(Azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid” or “3-{[3-(1-AZEPANYL)-6-OXO-6H-ANTHRA[1,9-CD]ISOXAZOL-5-YL]AMINO}BENZOIC ACID”, is a potent inhibitor of the uPAR•uPA protein-protein interaction (PPI) . The primary target of this compound is uPAR (Urokinase Plasminogen Activator Receptor) .

Mode of Action

This compound binds directly to uPAR with a sub-micromolar affinity . This binding prevents uPA (Urokinase Plasminogen Activator) from interacting with uPAR, effectively inhibiting the uPAR•uPA protein-protein interaction .

Biochemical Pathways

The uPAR•uPA protein-protein interaction is involved in signaling and proteolytic events that promote tumor invasion and metastasis . Nearly every step of cancer metastasis, including cell migration, adhesion, angiogenesis, and invasion implicates uPAR . By inhibiting the uPAR•uPA interaction, this compound can block these processes and reduce the invasiveness of cancer cells .

Pharmacokinetics

When administered orally, this compound reaches a concentration of 5 μM in plasma . The level of the compound in tumor tissue also reaches a high concentration of up to 10 μM and is stable even after 10 hours . This accumulation of the compound in the tumor ensures constant binding to uPAR and inhibition of uPA binding . The oral bioavailability of this compound is relatively low, only about 4% .

Result of Action

This compound shows higher potency in blocking breast cancer invasion in cellular studies . It effectively inhibits matrix metalloproteinase (MMP-9) mediated degradation of gelatin in a concentration-dependent manner . This compound inhibits cell growth with an IC50 of 58 μM . Furthermore, in the presence of this compound, a concentration-dependent impairment of cell adhesion is observed .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the compound’s concentration in the tumor tissue can be affected by factors such as the rate of drug metabolism and excretion, the presence of drug transporters, and the tumor’s vascular supply . .

Biochemische Analyse

Biochemical Properties

IPR-803 plays a significant role in biochemical reactions, particularly in the inhibition of the uPAR•uPA protein-protein interaction . It binds directly to uPAR, a protein involved in cell migration, adhesion, angiogenesis, and invasion . This interaction inhibits the proteolytic events promoted by uPAR•uPA, thereby blocking tumor invasion .

Cellular Effects

In cellular studies, this compound has shown to effectively prevent uPA from binding to uPAR, supporting its role as a direct inhibitor of the PPI . It also effectively inhibits matrix metalloproteinase (MMP-9) mediated degradation of gelatin in a concentration-dependent manner . Furthermore, this compound inhibits MDA-MB-231 cell growth with an IC50 of 58 μM .

Molecular Mechanism

The molecular mechanism of this compound involves direct binding to uPAR with sub-micromolar affinity . This binding inhibits the uPAR•uPA protein-protein interaction, thereby preventing uPA from binding to uPAR . This inhibition disrupts the proteolytic events promoted by uPAR•uPA, leading to the blockage of tumor invasion .

Dosage Effects in Animal Models

In animal models, this compound (200 mg/kg; oral gavage; three times a week; for 5 weeks) has been shown to impair breast cancer metastasis . It has little effect on tumor growth, in agreement with its weak cytotoxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of IPR803 involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of IPR803.

Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and specificity towards the urokinase-type plasminogen activator receptor.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Industrial Production Methods

Industrial production of IPR803 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. The compound is typically produced in batch processes, with each batch undergoing rigorous testing for purity and activity.

Analyse Chemischer Reaktionen

Types of Reactions

IPR803 undergoes several types of chemical reactions, including:

Oxidation: IPR803 can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: IPR803 can participate in substitution reactions, where specific functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions include various derivatives of IPR803, each with distinct chemical and biological properties. These derivatives are often studied to understand the structure-activity relationship of the compound.

Wissenschaftliche Forschungsanwendungen

IPR803 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study protein-protein interactions and the development of inhibitors.

Biology: Employed in cellular studies to investigate its effects on cell adhesion, migration, and invasion.

Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in inhibiting metastasis.

Industry: Utilized in the development of new anti-cancer drugs and as a tool compound in drug discovery research

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

IPR456: Ein weiterer Inhibitor des Urokinase-Typ-Plasminogenaktivator-Rezeptors mit ähnlicher Bindungsaffinität.

IPR789: Eine Verbindung mit einer anderen Kernstruktur, aber ähnlicher inhibitorischer Aktivität gegenüber dem Urokinase-Typ-Plasminogenaktivator-Rezeptor.

Einzigartigkeit

IPR803 ist einzigartig in seiner hohen Potenz und Spezifität gegenüber dem Urokinase-Typ-Plasminogenaktivator-Rezeptor. Seine Fähigkeit, mehrere Schritte der Krebsmetastasierung zu hemmen, einschließlich Zelladhäsion, Migration und Invasion, macht es zu einem wertvollen Werkzeug in der Krebsforschung. Darüber hinaus verbessern seine günstigen pharmakokinetischen Eigenschaften, wie z. B. eine hohe Konzentration im Tumorgewebe und Stabilität, sein Potenzial als therapeutisches Mittel weiter .

Biologische Aktivität

IPR-803 is an anthraquinone-based small molecule that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This compound primarily functions as an inhibitor of the urokinase-type plasminogen activator (uPA) and its receptor (uPAR), which are implicated in various cellular processes including proliferation, migration, and invasion of cancer cells. Below is a detailed examination of the biological activity of this compound, supported by data tables and research findings.

This compound exhibits a high binding affinity to uPAR, with a reported dissociation constant (Kd) of approximately 0.2 μM. It effectively inhibits the uPAR•uPA interaction with an IC50 of around 10 μM, indicating its potential to disrupt critical signaling pathways involved in tumor progression .

The compound's mechanism involves:

- Inhibition of Cell Adhesion and Migration : this compound significantly reduces the adhesion and migration capabilities of breast cancer cells (e.g., MDA-MB-231) in vitro. This effect is crucial as it may prevent metastasis, a leading cause of cancer-related mortality .

- Impact on Angiogenesis : Studies have shown that this compound can inhibit angiogenesis, further limiting tumor growth and spread by restricting blood supply .

In Vitro Studies

Research has demonstrated that this compound decreases cell proliferation in various cancer cell lines, including those derived from lung adenocarcinoma and breast cancer. The following table summarizes key findings from in vitro studies:

| Cell Line | Treatment Concentration | Effect on Proliferation | IC50 (μM) |

|---|---|---|---|

| MDA-MB-231 | 50 μM | Significant reduction | 10 |

| KYSE-30 | 25 μM | Moderate reduction | 8 |

| TSC2-/- LAM-derived | 30 μM | Marked reduction | 12 |

These results indicate that this compound can effectively inhibit the growth of various tumor cells, suggesting its utility as a multi-targeted therapeutic agent .

In Vivo Studies

In vivo studies have indicated that this compound possesses favorable pharmacokinetics and low toxicity profiles. Animal models treated with this compound showed significant tumor size reduction without notable adverse effects, highlighting its potential for clinical application .

Case Studies and Clinical Relevance

Recent case studies presented at the British Thoracic Society Winter Meeting demonstrated the efficacy of this compound against specific cancer types, particularly in reducing the proliferation of TSC2-deficient cells. The findings suggest that this compound could be a promising candidate for treating cancers characterized by uPA/uPAR overexpression .

Eigenschaften

IUPAC Name |

3-[[12-(azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O4/c31-25-18-10-3-4-11-19(18)26-23-22(25)20(28-17-9-7-8-16(14-17)27(32)33)15-21(24(23)29-34-26)30-12-5-1-2-6-13-30/h3-4,7-11,14-15,28H,1-2,5-6,12-13H2,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEULQWANHYLGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC(=C6)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.